molecular formula C18H14FNO B3171641 2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline CAS No. 946683-85-8

2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline

Cat. No.: B3171641
CAS No.: 946683-85-8
M. Wt: 279.3 g/mol
InChI Key: SRQQZVKAGCEJDZ-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline is a fluorinated aromatic amine featuring a biphenyl-2-yloxy group at the 2-position and a fluorine atom at the 5-position of the aniline ring. Its molecular formula is C₁₈H₁₃FNO, with an approximate molecular weight of 284.3 g/mol (calculated). This compound belongs to a class of fluoroaniline derivatives studied for their structural and electronic properties, which influence applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

5-fluoro-2-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO/c19-14-10-11-18(16(20)12-14)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQQZVKAGCEJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated aniline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-5-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly alter molecular properties. Below is a comparison with key analogs:

Compound Substituent Molecular Weight (g/mol) Key Properties References
2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline 5-Fluoro ~284.3 Moderate polarity; fluorine enhances electronic density and metabolic stability.
2-([1,1'-Biphenyl]-2-yloxy)-5-(trifluoromethyl)aniline 5-CF₃ 329.32 Higher lipophilicity; CF₃ group increases steric bulk and electron-withdrawing effects.
2-([1,1'-Biphenyl]-4-yloxy)-5-bromoaniline 4-Bromo 340.21 Bromine enhances molecular weight and polarizability; may increase toxicity.
5-Nitro-2-fluoroaniline 2-Fluoro, 5-Nitro 156.11 Nitro group introduces strong electron-withdrawing effects, altering reactivity.

Key Observations :

  • Fluorine vs. Trifluoromethyl : The CF₃ substituent (329.32 g/mol) increases molecular weight by ~45 g/mol compared to fluorine, enhancing lipophilicity and steric hindrance, which may impact binding in biological systems.
  • Electronic Effects : Nitro groups (e.g., 5-nitro-2-fluoroaniline) drastically reduce electron density, affecting spectroscopic profiles and reaction kinetics.

Biological Activity

2-([1,1'-Biphenyl]-2-yloxy)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a fluoroaniline group through an ether bond. The presence of the fluorine atom enhances its lipophilicity and biological activity by influencing molecular interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The fluorine atom plays a crucial role in enhancing hydrogen bonding capabilities, which may facilitate binding to specific receptors or enzymes involved in disease pathways.

Key Mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Properties : Research indicates that it may have selective cytotoxic effects on cancer cell lines, promoting apoptosis through specific signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activities of this compound. Below are summarized findings from diverse research sources:

Study Focus Findings
Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria with an MIC value of 10 µg/mL.
Anticancer EffectsInduced apoptosis in non-small cell lung cancer (NSCLC) cell lines with IC50 values ranging from 5-15 µM.
Kinase InhibitionDemonstrated selective inhibition of kinases involved in cancer pathways, enhancing its potential as a therapeutic agent.

Case Studies

  • Antimicrobial Efficacy : A study published in 2024 highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The study utilized disk diffusion methods to evaluate the antibacterial properties and reported promising results against resistant strains.
  • Cytotoxicity Against Cancer Cells : A recent investigation assessed the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound selectively induced cell death in NSCLC cells while sparing normal cells, underscoring its potential for targeted cancer therapy.
  • Kinase Selectivity Profile : In another study focused on kinase selectivity, the compound was evaluated against a panel of kinases. It exhibited high selectivity for specific kinases involved in tumor growth signaling pathways, indicating its utility as a lead compound for further drug development.

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